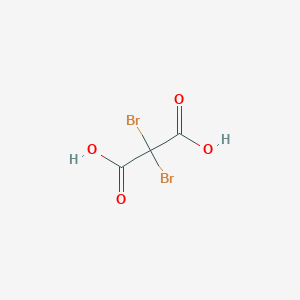

Dibromomalonic acid

Description

Historical Evolution and Key Milestones in Dibromomalonic Acid Research

The foundational research into dibromomalonic acid can be traced back to the late 19th century. Early investigations by Fittig and Petri in 1879, documented in Justus Liebigs Annalen der Chemie, established initial synthetic pathways and characterized its fundamental chemical properties . Subsequent work by Frankland between 1911 and 1914 further expanded the understanding of its chemical behavior and potential synthetic applications .

A significant development in the study of halogenated dicarboxylic acids, including dibromomalonic acid, occurred in the late 20th century. Research in 1989 highlighted the utility of brominated maleic acid derivatives in intramolecular Diels-Alder reactions, establishing precedents for employing such compounds in complex synthetic transformations . The synthesis of dibromomalonic acid itself is understood to arise from the halogenation of malonic acid, where two hydrogen atoms on the central carbon are replaced by bromine atoms lookchem.com. Mechanistic studies have proposed pathways involving the malonic acid enol attacking elemental bromine or reacting with hypobromous acid (BrOH) for its formation researchgate.net.

More recent milestones include detailed crystallographic and structural studies conducted around 2009, which provided deeper insights into its molecular architecture and confirmed its isostructural relationship with chloromaleic acid, indicating shared crystallographic characteristics among halogenated maleic acid derivatives . The compound's role in the intricate mechanisms of the Belousov-Zhabotinsky (BZ) reaction has also been a significant area of research, with studies focusing on its kinetics and decomposition pathways within these oscillating chemical systems acs.orgcolostate.eduacs.orgpsu.edursc.orgresearchgate.net.

Contemporary Significance of Dibromomalonic Acid in Chemical Research Paradigms

In contemporary chemical research, dibromomalonic acid holds significance primarily as a versatile reagent and intermediate in organic synthesis. Its electrophilic nature, enhanced by the bromine substituents and the conjugated system, makes it valuable for various synthetic transformations . It serves as a key building block for constructing more complex organic molecules, finding applications in the synthesis of pharmaceuticals, dyes, and other specialty chemicals lookchem.com.

Furthermore, dibromomalonic acid plays a crucial role in understanding and modeling complex chemical kinetics, particularly within the context of the Belousov-Zhabotinsky (BZ) reaction. Research has elucidated its reaction kinetics with bromate (B103136) and hypobromous acid, contributing to the development of comprehensive models for these oscillating systems acs.orgcolostate.edu. Studies have quantified its decomposition rate in acidic media, providing critical data for mechanistic investigations acs.org.

Beyond its direct synthetic utility and role in reaction mechanisms, dibromomalonic acid has also found applications in analytical chemistry. It has been employed in colorimetric assays for the quantitative determination of certain compounds, such as nicotine, by forming characteristic colored complexes with tertiary aliphatic amines .

The study of dibromomalonic acid continues to inform advancements in areas such as materials science and the development of novel chemical reagents, underscoring its enduring importance in academic chemical research.

Data Tables

To further illustrate the properties and research findings related to dibromomalonic acid, the following data tables have been compiled.

Table 1: Key Physical and Chemical Properties of Dibromomalonic Acid

| Property | Value | Source |

| Molecular Formula | C₃H₂Br₂O₄ | lookchem.comchemsrc.com |

| Molecular Weight | 261.85 g/mol | lookchem.comchemsrc.com |

| Appearance | White crystalline solid | lookchem.com |

| Solubility | Soluble in water, slightly in ethanol | lookchem.com |

Table 2: Selected Reaction Kinetics Data for Dibromomalonic Acid in BZ Systems

| Reaction/Process | Kinetic Parameter | Value | Conditions | Source |

| Decomposition of Dibromomalonic Acid | First-order rate constant (k) | 4.65 × 10⁻⁵ s⁻¹ | 1 M H₂SO₄ | acs.org |

| BrMA−BrO₃⁻ Reaction | Second-order rate constant | 3.8 × 10⁻⁴ M⁻¹ s⁻¹ | - | acs.org |

| BrMA Oxidation by HOBr | Rate constant (kBHOB) | 5 M⁻² s⁻¹ | Rate Law: kBHOB[BrMA]₀[HOBr]₀² | acs.org |

List of Compounds Mentioned:

Dibromomalonic acid (C₃H₂Br₂O₄)

Malonic acid (C₃H₄O₄)

Bromomalonic acid (C₃H₃BrO₄)

Dibromomaleic acid (C₄H₂Br₂O₄)

Dimethyl dibromomalonate (C₅H₆Br₂O₄)

Dibromomalonic acid diamide (B1670390) (C₃H₄Br₂N₂O₂)

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromopropanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVFEYCDTGTUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)O)(Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504650 | |

| Record name | Dibromopropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-45-9 | |

| Record name | Dibromopropanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Dibromomalonic Acid

In-depth Mechanistic Investigations of Bromination Pathways Leading to Dibromomalonic Acid

The formation of dibromomalonic acid from malonic acid primarily proceeds through two distinct mechanistic routes: electrophilic bromination and radical-initiated bromination. The prevailing pathway is highly dependent on reaction conditions.

Electrophilic Bromination Mechanisms and Stereochemical Considerations

The most common pathway for the bromination of malonic acid is an acid-catalyzed, electrophilic substitution. This mechanism hinges on the formation of a reactive intermediate, the enol form of malonic acid. colostate.edumasterorganicchemistry.comacs.org The methylene (B1212753) group in malonic acid is activated by the two adjacent carboxyl groups, facilitating the removal of a proton and subsequent tautomerization to its enol form. chemicalbook.com

The mechanism proceeds as follows:

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). masterorganicchemistry.comdur.ac.uk This forms a new carbon-bromine bond and a bromide ion (Br⁻).

Dibromination: The process repeats for the resulting bromomalonic acid, which can also enolize. A second electrophilic attack by another bromine molecule on the enol of bromomalonic acid yields the final product, dibromomalonic acid.

Kinetic studies show that at low halogen concentrations, the reaction is first-order with respect to both the halogen and malonic acid. rsc.org However, at higher bromine concentrations, the reaction becomes zero-order with respect to bromine, confirming that the enolization step is rate-limiting under these conditions. rsc.org

Stereochemical Considerations: Dibromomalonic acid itself is an achiral molecule as its central carbon atom is not a stereocenter. Therefore, the synthesis from achiral malonic acid does not typically involve considerations of enantioselectivity or diastereoselectivity. uou.ac.in However, if a related synthesis were to proceed through a chiral intermediate or employ a chiral catalyst, the stereochemistry would become a critical factor. masterorganicchemistry.comlibretexts.org In the standard bromination, the planar enol intermediate is attacked from either face with equal probability, which would result in a racemic mixture if the product were chiral. masterorganicchemistry.com

Radical-Initiated Bromination Processes and Their Kinetic Profiles

Under different conditions, such as in the presence of UV light or radical initiators, the bromination of malonic acid can proceed via a free-radical chain mechanism. colostate.eduacs.org This pathway is particularly relevant in complex systems like the Belousov-Zhabotinsky (BZ) oscillating reaction, where malonyl radicals are known to be key intermediates. caltech.eduresearchgate.net

The radical mechanism involves three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This can be induced by heat or UV light. organicchemistrytutor.com

Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of malonic acid, forming a malonyl radical (•CH(COOH)₂) and hydrogen bromide (HBr). This malonyl radical is relatively stable due to resonance with the two carboxyl groups. The malonyl radical then reacts with another molecule of Br₂ to form monobromomalonic acid and a new bromine radical, which continues the chain reaction. organicchemistrytutor.com The process is repeated to form the dibrominated product.

Termination: The chain reaction ceases when radicals combine with each other. This can involve the combination of two bromine radicals, two malonyl radicals, or a bromine radical and a malonyl radical. organicchemistrytutor.com

Kinetic Profiles: The kinetics of radical processes involving malonic acid have been extensively studied, often in the context of the BZ reaction. Studies monitoring the decomposition of malonic acid in such systems have found pseudo-first-order kinetics with respect to the malonic acid concentration. researchgate.net The rate constants for specific radical reactions have been determined; for instance, the rate constant for the self-decay of two malonyl radicals is on the order of 3.2 x 10⁹ M⁻¹s⁻¹, while the rate of oxidation of a malonyl radical by a bromate (B103136) ion is significantly slower. caltech.edu The formation of the radical from the alkane is often the rate-determining step in radical bromination. organicchemistrytutor.com

Optimized Synthetic Strategies for Enhanced Yields and Purity of Dibromomalonic Acid

Achieving high yields and purity of dibromomalonic acid requires careful control over reaction parameters, most notably the solvent system and the use of catalysts.

Impact of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is critical as it influences reactant solubility, stabilizes intermediates, and can alter reaction kinetics and product distribution. biotage.comnumberanalytics.comnumberanalytics.com For the synthesis of dibromomalonic acid and its derivatives, a range of solvent systems have been employed, each with distinct advantages and disadvantages.

Polar solvents can stabilize charged intermediates formed during electrophilic substitution, potentially increasing the reaction rate. wikipedia.org In many kinetic studies related to the BZ reaction, the bromination of malonic acid is carried out in aqueous sulfuric acid. colostate.eduacs.org Conversely, less polar or non-polar solvents are also used. Procedures for preparing brominated malonic esters, which serve as analogs, often use solvents like carbon tetrachloride (CCl₄) or a mixture of ether and CCl₄. colostate.eduorgsyn.org The choice between polar and non-polar solvents can significantly affect reaction outcomes, including yield and the profile of by-products. biotage.com For instance, in some reactions, inert solvents like dichloromethane (B109758) (DCM) have been shown to provide better yields compared to highly polar solvents like DMSO or DMF, which may interact more with reactants and intermediates. biotage.com

Table 1: Solvent Systems Used in the Synthesis of Dibromomalonic Acid and Related Compounds

| Solvent System | Context/Reaction | Reference(s) |

|---|---|---|

| 1 M Sulfuric Acid (aqueous) | Kinetic studies of malonic acid bromination (BZ reaction) | colostate.eduacs.org |

| Ether/Carbon Tetrachloride | Preparation of dibromomalonic acid (isolated as dipotassium (B57713) salt) | colostate.edu |

| Carbon Tetrachloride (CCl₄) | Synthesis of ethyl bromomalonate from diethyl malonate | orgsyn.org |

| Ethanol or Acetonitrile | Catalytic synthesis of diethyl malonate derivatives | google.com |

| Acetic Acid | Used as a solvent for related reactions | masterorganicchemistry.com |

| Dichloromethane (DCM) | General organic synthesis, noted for providing higher yields in some cases | biotage.com |

Catalytic Approaches and Their Role in Accelerating Dibromomalonic Acid Synthesis

Catalysis is fundamental to the efficient synthesis of dibromomalonic acid, primarily by accelerating the rate-limiting enolization step. ias.ac.in

Acid Catalysis: Brønsted acids, such as sulfuric acid (H₂SO₄) or hydrobromic acid (HBr), are commonly used catalysts. masterorganicchemistry.comacs.org The acid protonates the carbonyl oxygen, making the α-hydrogen more acidic and promoting the formation of the enol intermediate, which is the active nucleophile in the electrophilic bromination pathway. masterorganicchemistry.com The Hell-Volhard-Zelinskii reaction, used for the α-bromination of carboxylic acids, proceeds via the formation of an acid bromide intermediate, which enolizes much more readily than the carboxylic acid itself. libretexts.org

Lewis Acid Catalysis: Lewis acids can also be employed to catalyze halogenation reactions. ias.ac.in While not extensively documented for dibromomalonic acid specifically, related processes utilize Lewis acids. For instance, ceric ammonium (B1175870) nitrate (B79036) has been used as a Lewis acid catalyst to generate Br⁺ in situ from KBr for the bromination of other aromatic compounds. innovareacademics.in

Heterogeneous Catalysis: The use of solid acid catalysts, such as modified clays (B1170129) like montmorillonite, represents a more sustainable approach. ias.ac.in These materials can function as both Brønsted and Lewis acids, are easily separated from the reaction mixture, and can often be reused, simplifying purification and reducing waste. ias.ac.in

Green Chemistry Principles Applied to the Synthesis of Dibromomalonic Acid

Applying the principles of green chemistry to the synthesis of dibromomalonic acid aims to reduce environmental impact by using safer chemicals, improving energy efficiency, and minimizing waste. innovareacademics.inopenstax.org

Key green strategies applicable to this synthesis include:

Use of Safer Solvents and Reagents: A primary goal is to replace hazardous solvents like carbon tetrachloride with safer alternatives. openstax.org Acetic acid or even water can be considered more environmentally benign solvents. pixel-online.net Furthermore, developing methods that generate the brominating agent (Br₂) in-situ from less hazardous precursors, such as the electrolysis of a bromide salt solution, can eliminate the need to handle and transport toxic elemental bromine. pixel-online.net Another approach involves using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), which is an atom-efficient method that generates water as the only by-product. innovareacademics.in

Catalysis over Stoichiometric Reagents: Employing catalysts is a core principle of green chemistry. Using catalytic amounts of an acid is preferable to using it as a solvent or in stoichiometric quantities. The development of reusable heterogeneous catalysts, such as acidic clays, is particularly advantageous as it reduces waste and simplifies product work-up. ias.ac.in

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. openstax.org Reactions like the addition of HBr/H₂O₂ are highly atom-economical. innovareacademics.in Planning syntheses to avoid intermediate purification steps and reduce the use of protecting groups can also significantly decrease waste generation.

Table 2: Application of Green Chemistry Principles to Bromination

| Green Chemistry Principle | Application in Bromination Synthesis | Reference(s) |

|---|---|---|

| Prevent Waste | Use of efficient, high-yield catalytic methods. | ias.ac.in |

| Atom Economy | Use of addition reactions (e.g., HBr/H₂O₂) that incorporate most atoms into the product. | innovareacademics.in |

| Less Hazardous Synthesis | In-situ generation of bromine via electrolysis; replacing liquid Br₂ with HBr/H₂O₂. | innovareacademics.inpixel-online.net |

| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with water, acetic acid, or polyethylene (B3416737) glycol (PEG). | innovareacademics.inpixel-online.net |

| Design for Energy Efficiency | Using catalysts to enable reactions at ambient temperature and pressure. | pixel-online.net |

| Use of Catalysis | Employing reusable solid acid catalysts (e.g., clays) instead of soluble acids. | ias.ac.in |

Synthesis and Advanced Derivativation of Functionalized Dibromomalonic Acid Analogues

The intrinsic reactivity of dibromomalonic acid often necessitates its conversion into more stable and synthetically versatile analogues, primarily its esters and amides. These functionalized derivatives serve as pivotal platforms for constructing complex molecular architectures. Research in this area focuses on refining the synthesis of these analogues and exploring their subsequent transformations.

The direct esterification of dibromomalonic acid is challenging due to its instability. Consequently, the most common analogues, dialkyl dibromomalonates, are typically synthesized by the direct bromination of the corresponding dialkyl malonates.

Synthesis of Dialkyl Dibromomalonates: The preparation of diethyl dibromomalonate, a representative analogue, involves the direct bromination of diethyl malonate. This reaction is often initiated by light and proceeds via a radical mechanism. A slight excess of bromine is typically used to ensure complete dibromination. The product distribution is managed by controlling the stoichiometry of the reactants. A common procedure involves the gradual addition of bromine to a solution of diethyl malonate in a solvent like carbon tetrachloride, followed by reflux until the evolution of hydrogen bromide ceases.

While specific kinetic and thermodynamic studies on the esterification of dibromomalonic acid itself are scarce in the literature, general principles of Fischer esterification apply. nih.govub.eduresearchgate.net These reactions are typically acid-catalyzed and reversible. nih.govmdpi.com The equilibrium position is governed by factors such as temperature, reactant concentrations, and the removal of water. mdpi.comresearchgate.net For dicarboxylic acids like dibromomalonic acid, the formation of the monoester is generally faster than the formation of the diester.

Thermodynamic and Kinetic Considerations (General Esterification):

Thermodynamics : Esterification is often a moderately exothermic or thermoneutral process. ub.eduejosdr.com The change in Gibbs free energy (ΔG) determines the spontaneity, which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. mdpi.comrsc.org

Kinetics : The reaction rate is influenced by temperature, catalyst concentration, and the steric and electronic nature of the alcohol and carboxylic acid. researchgate.netjchr.org The reaction generally follows second-order kinetics. ejosdr.commdpi.com The activation energy for acid-catalyzed esterification can be determined using the Arrhenius equation by studying the reaction at various temperatures. ejosdr.comrsc.org

The table below summarizes typical conditions for the synthesis of a key dibromomalonic acid ester analogue.

Table 1: Synthesis of Diethyl Dibromomalonate

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl malonate | Bromine (slight excess) | Carbon Tetrachloride | Light-initiated, reflux | ~75% | orgsyn.org |

The carboxyl groups of dibromomalonic acid and its ester analogues can be converted into a variety of other functionalities, most notably amides.

Amidation: The synthesis of dibromomalonamides can be achieved through several routes. One common method involves the reaction of a dialkyl dibromomalonate with an amine. This is a form of aminolysis, a nucleophilic acyl substitution reaction. msu.edu Alternatively, dibromomalonamides can be prepared by the direct bromination of malonamide (B141969). A patented method describes the preparation of 2,2-dibromo malonamide from 2,2-bis-bromo-3-malonamide nitrile. google.com

The scope of the amidation reaction is broad, but it has limitations. The reactivity of the amine plays a crucial role; highly hindered amines may react slowly or not at all. The synthesis of N,N'-bis-anthracen-9-ylmethyl-2,2-dibromomalonamide has been reported for its use as a fluorescent probe for catechols. researchgate.net This highlights the utility of dibromomalonamides in specialized applications. However, the synthesis of certain dibromomalonamides can be challenging, with side reactions sometimes occurring. dtic.mil For instance, attempts to create a dianthryl probe from bis-(9-methyleneanthryl) α,α-dibromomalonate were unsuccessful, yielding 9-anthrylmethanol instead of the desired amide. dtic.mil

Other Carboxyl Group Transformations: Dibromomalonic acid can be converted to its acid chloride, dibromomalonyl chloride, by treatment with reagents like thionyl chloride (SOCl₂). sydney.edu.au Acid chlorides are highly reactive intermediates and can be readily converted into other derivatives such as esters and amides under milder conditions than the parent acid. msu.edurutgers.edu This two-step process (acid to acid chloride, then to ester/amide) is a common strategy for derivatization. rutgers.edu

Table 2: Selected Carboxyl Group Transformations of Dibromomalonic Acid Analogues

| Starting Material | Reagent(s) | Product Type | Scope/Limitation Notes | Reference |

|---|---|---|---|---|

| Diethyl Dibromomalonate | Amine (e.g., anthracen-9-ylmethanamine) | Dibromomalonamide | Useful for creating functional probes. Steric hindrance in the amine can be a limitation. | researchgate.netdtic.mil |

| Dibromomalonic Acid | Thionyl Chloride (SOCl₂) | Dibromomalonyl Chloride | Product is a highly reactive intermediate for further transformations. | sydney.edu.au |

| Malonamide | Bromine | Dibromomalonamide | Direct bromination provides an alternative route to the amide. | dtic.mil |

The dibrominated methylene carbon of dibromomalonic acid analogues is a key site for functionalization, enabling the construction of highly substituted and stereochemically complex structures.

Cyclopropanation Reactions: Dialkyl dibromomalonates are valuable precursors for the synthesis of densely functionalized cyclopropanes. rsc.org In these reactions, the dibromomalonate effectively acts as a C1 building block. One strategy involves a visible light-induced photoredox catalysis to generate a malonate carbanion via a double single-electron transfer (SET) mechanism. researchgate.net This carbanion then undergoes a Michael addition to an electron-deficient alkene, followed by intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring. researchgate.netsoton.ac.uk This method is notable for its mild conditions and can even be performed using sunlight in the open air. researchgate.net Catalyst-free photocyclopropanation has also been achieved using a Hünig's base under UV irradiation. soton.ac.uk These reactions provide access to multi-substituted cyclopropanes that are important motifs in bioactive molecules. soton.ac.ukresearchgate.net

Role as a Bromine Source in Stereoselective Reactions: Diethyl α,α-dibromomalonate has been employed as an electrophilic bromine (Br⁺) source in catalytic, enantioselective dibromination of alkenes. nih.govrsc.org In a notable example, it was used in combination with a titanium-based Lewis acid and a chiral TADDOL ligand to achieve the dibromination of allylic alcohols with good enantioselectivity (up to 92.5:7.5 er). nih.govwisc.edu In this system, the dibromomalonate delivers a bromenium ion to the alkene in a proposed intramolecular and reversible step, leading to a bromiranium ion intermediate. nih.gov The subsequent enantioselectivity-determining step is the attack of a bromide ion, which sets the absolute configuration of the final product. nih.gov This demonstrates a sophisticated use of a dibromomalonate derivative where the molecule itself is not incorporated into the final product but acts as a key reagent to control stereochemistry.

Other Functionalizations: The dibrominated carbon can participate in other transformations, such as in the highly regioselective formation of fullerene hexakisadducts. nih.govresearchgate.net This novel cyclopropanation reaction, involving dibromomalonates and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), showcases the versatility of these reagents in creating complex, three-dimensional structures. nih.gov

Table 3: Functionalization Reactions at the Methylene Carbon of Dibromomalonate Analogues

| Reactant | Co-Reactant/Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Diethyl Dibromomalonate | Electron-deficient alkene / Ru(bpy)₃²⁺ (photocatalyst) | Functionalized Cyclopropane | Visible-light induced double-SET mechanism. | researchgate.net |

| Diethyl Dibromomalonate | Allylic Alcohol / Ti(Oi-Pr)₄, BrTi(Oi-Pr)₃, Chiral Diol (TADDOL) | Vicinal Dibromide | Acts as a catalytic Br⁺ source for enantioselective dibromination. | nih.govwisc.edu |

| Dibromomalonates | Fullerene (C₆₀) / DBU | Fullerene Adducts | Regioselective cyclopropanation of fullerenes. | nih.govresearchgate.net |

| Diethyl Dibromomalonate | Alkene / Hünig's Base | Functionalized Cyclopropane | Catalyst-free photocyclopropanation under UV light. | soton.ac.uk |

Comprehensive Reaction Chemistry and Mechanistic Studies of Dibromomalonic Acid

Nucleophilic Reactivity of Dibromomalonic Acid and Its Derivatives

The carbon atom alpha to the two carbonyl groups in dibromomalonic acid is highly electrophilic, a consequence of the inductive electron-withdrawing effects of both the bromine and the carbonyl functionalities. This renders it susceptible to attack by a wide range of nucleophiles. Furthermore, the carbonyl groups themselves can undergo nucleophilic addition-elimination reactions.

Dibromomalonic acid esters are key substrates for the synthesis of various nitrogen-containing heterocyclic compounds. The reaction with dinucleophiles like urea, thiourea, and hydrazine derivatives proceeds via a condensation-cyclization mechanism to afford important cyclic structures.

A classic example is the reaction of diethyl dibromomalonate with urea in the presence of a base such as sodium ethoxide. While unsubstituted diethyl malonate reacts with urea to form barbituric acid orgsyn.orgchemicalbook.comcutm.ac.in, the dibromo derivative leads to 5,5-dibromobarbituric acid. The mechanism involves sequential nucleophilic acyl substitution, where the nitrogen atoms of urea attack the electrophilic carbonyl carbons of the ester. The initial attack is followed by the elimination of ethanol. A subsequent intramolecular cyclization with the elimination of a second molecule of ethanol yields the final heterocyclic ring ualberta.ca.

Similarly, reaction with hydrazine can be employed for the synthesis of pyrazole derivatives. Hydrazine, acting as a dinucleophile, can react with the two carbonyl groups of diethyl dibromomalonate to form a 3,3-dibromo-pyrazolidine-4,5-dione structure after cyclization olemiss.edunih.govhilarispublisher.com. These reactions highlight the utility of dibromomalonic acid derivatives as C3 synthons for building five- and six-membered heterocyclic rings.

Table 1: Synthesis of Heterocyclic Systems from Diethyl Dibromomalonate

| Nitrogen Nucleophile | Product Class | General Structure |

|---|---|---|

| Urea | Barbituric Acid Derivative | 5,5-Dibromobarbituric acid |

| Hydrazine | Pyrazolidinedione Derivative | 3,3-Dibromopyrazolidine-4,5-dione |

Oxygen- and sulfur-centric nucleophiles readily react with dibromomalonic acid derivatives. With esters like diethyl dibromomalonate, strong bases such as sodium ethoxide, which would typically act as a base to deprotonate the alpha-carbon of diethyl malonate, instead act as nucleophiles due to the absence of acidic alpha-protons chegg.compearson.com. The reaction likely proceeds via nucleophilic attack on the carbonyl carbon, leading to transesterification, or potentially substitution of the bromine atoms, although the former is more common for alkoxides.

The reaction with phenoxides, however, can lead to the formation of diaryloxymalonates. For instance, diethyl bromomalonate has been shown to react with sodium phenoxide scispace.com. By extension, diethyl dibromomalonate would be expected to react similarly, with the phenoxide ion displacing the bromide ions via a nucleophilic substitution mechanism to form diethyl diphenoxymalonate.

Thiolates, being excellent nucleophiles, react in a similar fashion to phenoxides. They can displace the bromide atoms to form thioether linkages. The reaction of diethyl dibromomalonate with a thiol in the presence of a base would yield a diethyl bis(alkylthio)malonate.

While dibromomalonic esters cannot form enolates for subsequent alkylation in the traditional malonic ester synthesis pathway, they are excellent substrates for metal-mediated C-C bond formation reactions such as the Reformatsky and Barbier reactions wikipedia.orgnrochemistry.comyoutube.com.

In the Reformatsky reaction , an α-halo ester reacts with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester adichemistry.comwikipedia.orglibretexts.org. When diethyl dibromomalonate is used, the zinc metal inserts into one of the carbon-bromine bonds via oxidative addition. This generates an organozinc reagent, often termed a Reformatsky enolate, in situ. This organozinc nucleophile is less reactive than Grignard or organolithium reagents and does not typically react with the ester group of another molecule wikipedia.orglibretexts.org. Instead, it adds to the carbonyl carbon of an aldehyde or ketone, and subsequent acidic workup yields a β-hydroxy-α-bromo-malonic ester derivative.

The Barbier reaction is mechanistically similar but the organometallic species is generated in situ in the presence of the carbonyl substrate wikipedia.orgyoutube.com. This one-pot procedure is advantageous when the organometallic intermediate is unstable. Using diethyl dibromomalonate, an alkyl halide, and a metal like zinc or indium allows for the formation of a carbon-carbon bond at the central carbon of the malonate.

Table 2: Metal-Mediated C-C Bond Formation Reactions

| Reaction Name | Metal | Reagents | Intermediate | Product Type |

|---|---|---|---|---|

| Reformatsky | Zinc (Zn) | Aldehyde/Ketone | Organozinc enolate | β-Hydroxy-α-bromo-malonic ester |

Detailed Decarboxylation Pathways of Dibromomalonic Acid and Related Species

Malonic acids substituted with electron-withdrawing groups are known to undergo decarboxylation more readily than malonic acid itself. The two bromine atoms in dibromomalonic acid significantly facilitate this process. Decarboxylation can occur thermally or be promoted by various catalysts.

The thermal decarboxylation of malonic acid and its derivatives typically proceeds through a cyclic, concerted transition state, resulting in an enol intermediate which then tautomerizes masterorganicchemistry.com. For substituted malonic acids, the stability of the intermediate carbanion formed after the loss of the first molecule of CO₂ is a crucial factor.

For dibromomalonic acid, the strong electron-withdrawing inductive effect of the two bromine atoms stabilizes the transient negative charge on the alpha-carbon during decarboxylation. This stabilization lowers the activation energy for the reaction compared to unsubstituted malonic acid nih.gov. The decarboxylation of dibromomalonic acid yields dibromoacetic acid upon the loss of one mole of CO₂, which itself is susceptible to further decarboxylation under harsh conditions, though it is significantly more stable than the parent dibromomalonic acid.

The reaction is believed to proceed via the monoanion. Kinetic studies on the decarboxylation of various malonate monoanions show a correlation between the reaction rate and the pKa of the resulting carbon acid product, indicating the development of substantial negative charge at the alpha-carbon in the transition state researchgate.net.

Table 3: Comparative Activation Energies for Decarboxylation of Related Acids

| Compound | Activation Energy (Ea) | Notes |

|---|---|---|

| Acetoacetic Acid | ~23.7 kcal/mol | Decomposes ~50 times faster than its anion masterorganicchemistry.com. |

| Acetoacetate Anion | ~22.9 kcal/mol | Reactivity difference is due to an entropy effect masterorganicchemistry.com. |

Modern synthetic methods have introduced various catalytic systems to achieve decarboxylation under milder conditions. These include metal-catalyzed and photocatalytic approaches.

Metal-Ion Catalyzed Decarboxylation: Silver salts are known to promote decarboxylative halogenation in the Hunsdiecker reaction acs.orgnih.gov. For a dicarboxylic acid like dibromomalonic acid, treatment with a silver salt (e.g., silver(I) oxide or silver nitrate) followed by bromine could potentially lead to a double decarboxylative bromination, yielding tetrabromomethane. The mechanism involves the formation of a silver carboxylate salt, which then reacts with a halogen to form an unstable acyl hypohalite intermediate that fragments via a radical pathway, releasing CO₂ nih.gov. Silver-catalyzed protodecarboxylation is also a known process, which could convert dibromomalonic acid to dibromoacetic acid under milder conditions than thermal methods organic-chemistry.orgrsc.org.

Photoredox Catalysis: Visible-light photoredox catalysis has recently emerged as a powerful tool for decarboxylation. Organic photocatalysts, such as acridinium salts, can facilitate the single-electron oxidation of a carboxylate to an acyloxyl radical, which rapidly extrudes CO₂ to generate a carbon-centered radical. This method has been successfully applied to the double hydrodecarboxylation of substituted malonic acids nih.govacs.orgnih.gov. In this process, the generated α-carboxy radical undergoes a second oxidation and decarboxylation sequence. When applied to dibromomalonic acid, this would be expected to generate a dibromomethyl radical, which can then be trapped by a hydrogen atom donor to yield dibromomethane. This approach offers a mild, catalytic route for the complete removal of both carboxyl groups organic-chemistry.orgorganic-chemistry.orgrsc.org.

Formation Mechanisms of Bromomalonic Acid and Other Decarboxylated Products

The decarboxylation of dibromomalonic acid (Br₂MA) represents a significant reaction pathway, particularly in acidic media. This process involves the loss of one of the carboxylic acid groups as carbon dioxide (CO₂), leading to the formation of brominated acetic acid derivatives. The primary decarboxylated product is dibromoacetic acid, though the formation of bromomalonic acid from dibromomalonic acid is not a standard decarboxylation pathway but rather a reduction.

The spontaneous decarboxylation of dibromomalonic acid in acidic solutions has been studied, particularly in the context of the Belousov-Zhabotinsky (BZ) oscillating reaction, where it can be a side product. acs.org Research conducted in 1 M sulfuric acid has determined the first-order rate constant for the decomposition (decarboxylation) of dibromomalonic acid to be 4.65 × 10⁻⁵ s⁻¹. acs.org

The mechanism of this decarboxylation is influenced by the acidity of the medium. The dependence of the reaction rate constant on the hydrogen ion concentration suggests a mechanism involving the formation of a carbocation intermediate. acs.org This is distinct from the more common concerted mechanism proposed for the decarboxylation of malonic acid and β-keto acids, which proceeds through a six-membered cyclic transition state involving an enol intermediate. masterorganicchemistry.com The presence of two electron-withdrawing bromine atoms on the α-carbon influences the stability of intermediates and the mechanistic pathway.

The general sequence for the acid-catalyzed decarboxylation of a substituted malonic acid like dibromomalonic acid can be conceptualized as follows:

Protonation: One of the carboxyl groups is protonated, which enhances its leaving group ability.

Loss of CO₂: The C-C bond between the α-carbon and the protonated carboxyl group breaks, releasing a molecule of CO₂. This step is the rate-determining step.

Intermediate Formation: This leads to the formation of a resonance-stabilized intermediate. In the case of dibromomalonic acid, the electron-withdrawing nature of the bromine atoms would destabilize a simple carbanion, making a carbocation-like mechanism, as suggested by experimental data, more plausible. acs.org

Tautomerization/Protonation: The resulting intermediate is then protonated by the solvent to yield the final product, dibromoacetic acid.

| Reaction Conditions | Rate Constant (k) | Proposed Mechanism | Reference |

|---|---|---|---|

| 1 M Sulfuric Acid | 4.65 × 10⁻⁵ s⁻¹ | Carbocation-mediated | acs.org |

Halogen Exchange Reactions of Dibromomalonic Acid: Scope and Synthetic Utility

Halogen exchange reactions provide a valuable method for synthesizing a variety of halogenated compounds that may be difficult to prepare directly. For dibromomalonic acid and its derivatives (e.g., diethyl dibromomalonate), the most relevant halogen exchange process is the Finkelstein reaction. wikipedia.orgbyjus.com This reaction typically involves the treatment of an alkyl bromide or chloride with an excess of an alkali metal iodide (usually sodium iodide) in a suitable solvent, such as acetone. wikipedia.org

The Finkelstein reaction operates via an Sₙ2 mechanism. scienceinfo.comallaboutchemistry.net The utility of the reaction is driven by Le Châtelier's principle; the newly formed sodium bromide or chloride is insoluble in acetone and precipitates, thus driving the equilibrium towards the formation of the alkyl iodide. wikipedia.org

Scope and Synthetic Utility:

Synthesis of Diiodomalonic Acid Derivatives: Dibromomalonic acid or its esters can serve as precursors to their diiodo counterparts. The presence of two α-bromo substituents, which are adjacent to the electron-withdrawing carbonyl groups, makes the central carbon atom highly susceptible to nucleophilic attack. This structural feature facilitates the Sₙ2 displacement of bromide ions by iodide ions.

Synthesis of Difluoromalonic Acid Derivatives: A variation of the Finkelstein reaction, often called the Halex process, can be used to synthesize difluoromalonic acid derivatives. This typically requires the use of a fluoride source like potassium fluoride (KF) and is often performed in polar aprotic solvents at higher temperatures. wikipedia.org

Synthesis of Mixed Halogenated Malonates: By controlling the stoichiometry of the reagents, it might be possible to achieve a partial exchange, leading to the formation of bromoiodomalonic or bromofluoromalonic acid derivatives, although achieving high selectivity can be challenging.

The general scheme for the Finkelstein reaction on a dibromomalonate ester is as follows:

Br₂C(COOR)₂ + 2 NaI (in acetone) → I₂C(COOR)₂ + 2 NaBr(s)

This reaction is synthetically useful as diiodomalonates and difluoromalonates are important building blocks in organic synthesis, providing access to gem-diiodo and gem-difluoro compounds.

| Target Compound | Reagent | Typical Solvent | Driving Force |

|---|---|---|---|

| Diethyl Diiodomalonate | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr |

| Diethyl Difluoromalonate | Potassium Fluoride (KF) | DMF, DMSO | Formation of strong C-F bond |

Rearrangement Processes Involving the Dibromomalonic Acid Carbon Skeleton

Direct skeletal rearrangement of the dibromomalonic acid carbon skeleton is not a commonly reported transformation in chemical literature. The structure, with two carboxylic acid groups and two bromine atoms attached to a single carbon, is more prone to substitution, elimination, or decarboxylation reactions.

However, a related and synthetically important rearrangement, the Favorskii rearrangement , occurs in α-halo ketones and could be considered for hypothetical derivatives of dibromomalonic acid. wikipedia.orgpurechemistry.org The Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. nrochemistry.com For cyclic α-halo ketones, this results in a ring contraction. wikipedia.org

The mechanism is generally accepted to proceed through a cyclopropanone intermediate. columbia.edu

Enolate Formation: A base abstracts an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogen) to form an enolate.

Cyclopropanone Formation: The enolate performs an intramolecular Sₙ2 displacement of the adjacent halide, forming a strained cyclopropanone ring.

Nucleophilic Attack: The nucleophilic base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, and the cyclopropane (B1198618) ring opens. The ring opening occurs to form the more stable carbanion, which is then protonated by the solvent.

While dibromomalonic acid itself is not a ketone, a hypothetical derivative, such as 1,1-dibromoacetone, could undergo a Favorskii-type rearrangement. The presence of two bromine atoms would preclude the standard cyclopropanone mechanism. In such cases where an enolizable α'-proton is absent, a "quasi-Favorskii rearrangement" can occur, which proceeds through a semibenzilic acid-type mechanism involving nucleophilic attack at the carbonyl, followed by migration of the adjacent carbon and displacement of a halide. wikipedia.org

Given the lack of direct examples for dibromomalonic acid, this discussion remains illustrative of a potential rearrangement pathway for structurally related compounds.

Advanced Redox Chemistry of Dibromomalonic Acid

The oxidation of dibromomalonic acid can lead to decarboxylation and the formation of various smaller molecules. A notable and modern method for the oxidative transformation of substituted malonic acids is through electrochemical oxidative decarboxylation. organic-chemistry.org

Studies have shown that disubstituted malonic acids, including by extension dibromomalonic acid, can be converted into ketals and ketones under mild electrochemical conditions. organic-chemistry.org The process involves electrolysis in methanol (B129727), often in the presence of a base like ammonia. The reaction proceeds as follows:

Electrolysis in Methanol: The disubstituted malonic acid undergoes electrolysis, leading to the formation of dimethoxy ketals in good yields.

Hydrolysis to Ketone: The crude ketal product can then be treated with aqueous acid (e.g., 1 M HCl) in a one-pot procedure to hydrolyze the ketal, yielding the corresponding ketone. organic-chemistry.org

The proposed mechanism for this transformation involves the formation of radical intermediates. organic-chemistry.org This environmentally friendly method avoids the use of toxic or heavy-metal oxidants and uses the malonic acid derivative as a synthetic equivalent of a 1,1-dication.

In the context of chemical oscillators like the BZ reaction, brominated malonic acids are involved in complex oxidative cycles. Bromomalonic acid is known to be oxidized by strong oxidizing agents like bromate (B103136), ultimately producing carbon dioxide. acs.orgbu.edu It is expected that dibromomalonic acid would be similarly susceptible to oxidative degradation under these conditions.

| Method | Reagents/Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Electrochemical Oxidation | Electrolysis in MeOH/NH₃ | Dibromomethyl dimethoxy ketal | Dibromomethyl ketone (after hydrolysis) | organic-chemistry.org |

| Chemical Oxidation (BZ-type) | Acidic Bromate (BrO₃⁻) | Various intermediates | Carbon Dioxide (CO₂) | acs.org |

The reduction of dibromomalonic acid involves the removal of one or both bromine atoms to yield bromomalonic acid or malonic acid, respectively. These transformations are dehalogenation reactions. While specific, detailed procedures for the reduction of dibromomalonic acid are not extensively documented, several standard reductive methodologies can be applied.

Catalytic Hydrogenation: A common method for dehalogenation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.

To Bromomalonic Acid: Selective removal of one bromine atom can be challenging but may be achieved by carefully controlling reaction conditions (temperature, pressure, reaction time) or using a partially poisoned catalyst.

To Malonic Acid: Complete reduction to malonic acid is more straightforward and would involve the removal of both bromine atoms. The reaction produces hydrogen bromide (HBr) as a byproduct, which is often neutralized by the addition of a non-nucleophilic base (e.g., triethylamine or sodium acetate) to prevent catalyst deactivation and side reactions.

The general reaction is: Br₂C(COOH)₂ + 2 H₂ --(Pd/C, Base)--> CH₂(COOH)₂ + 2 HBr

Other Reductive Agents: Other reducing agents known for C-Br bond cleavage could potentially be employed. For instance, radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) are effective for dehalogenation, although their toxicity limits their application. In some contexts, the reduction of bromomalonate derivatives has been observed as a side reaction during radical addition processes. researchgate.net The choice of reductant would need to be compatible with the carboxylic acid functional groups.

Strategic Applications of Dibromomalonic Acid in Advanced Organic Synthesis and Materials Science

Dibromomalonic Acid as a Precursor in Complex Heterocyclic Compound Synthesis

The presence of reactive bromine atoms and the malonate moiety makes dibromomalonic acid and its esters valuable precursors for synthesizing a wide array of heterocyclic systems. These reactions often involve nucleophilic substitution or cyclization pathways, leveraging the electrophilicity of the carbon atoms bearing the bromine substituents and the nucleophilicity of the enolate derived from the ester groups.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Imidazoles)

Dibromomalonic acid derivatives have been employed in the synthesis of nitrogen-containing heterocycles. For instance, diethyl 2,2-dibromomalonate can react with nucleophilic nitrogen species to initiate cyclization pathways. A notable example involves the reaction of diethyl 2-bromomalonate and diethyl 2,2-dibromomalonate with methylhydrazine. This reaction leads to the formation of diethyl 2-(2-methylhydrazono)malonate, an intermediate that can be further elaborated into various nitrogen-containing heterocyclic scaffolds google.com. While direct synthesis of pyrimidines or imidazoles from dibromomalonic acid itself is less commonly detailed in general literature compared to simpler malonates, the reactivity of its derivatives suggests potential for such transformations by reacting with appropriate diamines or amidines. The general synthesis of pyrimidines often involves 1,3-dielectrophiles and dinucleophiles, where the dibromomalonate structure could potentially serve as a precursor to such reactive intermediates umich.edumdpi.comgrowingscience.com.

Synthesis of Oxygen and Sulfur-Containing Heterocyclic Systems

The electrophilic nature of the carbon atoms bearing bromine in dibromomalonic acid derivatives makes them suitable for reactions with oxygen and sulfur nucleophiles, leading to the formation of oxygen and sulfur heterocycles. For example, halogenated malonates, such as α-chloromalonate, have been utilized in the synthesis of dihydrobenzofurans, indicating the potential for dibromomalonates in similar cyclization reactions involving diols or phenols nih.gov. The reactivity of dibromomalonic acid derivatives with nucleophiles like alcohols or thiols could lead to the formation of cyclic ethers or thioethers, respectively, through nucleophilic substitution followed by intramolecular cyclization. While specific examples directly detailing dibromomalonic acid in the synthesis of common oxygen heterocycles like furans or pyrans are not extensively documented in the provided search results, the general reactivity of α-halo carbonyl compounds suggests this as a viable synthetic avenue chim.itorganic-chemistry.orgwits.ac.zarsc.org.

Pathways to Fused and Polycyclic Heterocyclic Scaffolds

Dibromomalonic acid derivatives can also serve as key components in constructing more complex fused and polycyclic heterocyclic systems. The presence of two reactive bromine atoms allows for sequential functionalization and cyclization events. Diethyl dibromomalonate has been identified as a precursor in the synthesis of complex organic molecules, hinting at its utility in building intricate ring systems psu.edu. Furthermore, the inherent structure of dibromomalonic acid, with its two carboxylic acid groups, can participate in cyclization reactions, potentially leading to fused ring systems through intramolecular reactions or multi-component strategies. The ability to undergo decarboxylation researchgate.net and the presence of leaving groups (bromine) provide multiple handles for constructing fused polycyclic scaffolds, although specific detailed pathways are often found in specialized literature.

Utilization of Dibromomalonic Acid in Diverse Carbon-Carbon Bond Formation Reactions

Dibromomalonic acid and its esters are valuable reagents for forming new carbon-carbon bonds, extending carbon chains, and constructing cyclic structures. Their reactivity is often modulated by the presence of the bromine atoms and the electron-withdrawing ester or carboxylic acid groups.

Knoevenagel Condensation and Related Reactions with Dibromomalonic Acid Derivatives

The Knoevenagel condensation is a well-established reaction for forming carbon-carbon double bonds between an active methylene (B1212753) compound and a carbonyl compound. While diethyl malonate is a common participant, diethyl dibromomalonate can also be employed in such reactions molaid.com. The electron-withdrawing nature of the bromine atoms and the ester groups activates the methylene carbon for condensation. In the Knoevenagel condensation, typically an aldehyde or ketone reacts with an active methylene compound in the presence of a base catalyst. The product is usually an α,β-unsaturated carbonyl compound. The Doebner modification of the Knoevenagel condensation, which involves carboxylic acid groups and pyridine, can lead to decarboxylation, a process relevant to dibromomalonic acid itself wikipedia.orgorganic-chemistry.org. The use of dibromomalonate derivatives in Knoevenagel condensations can lead to products with bromine atoms still attached, offering further synthetic opportunities.

Table 1: Dibromomalonic Acid Derivatives in Knoevenagel Condensation

| Reaction Type | Dibromomalonic Acid Derivative | Other Reactant(s) | Reaction Conditions | Product (Example) | Yield | Citation |

| Knoevenagel Condensation | Diethyl dibromomalonate | Aldehyde/Ketone | Base catalyst (e.g., piperidine, pyridine) | α,β-Unsaturated ester with bromine substituents (general) | Varies | molaid.comwikipedia.orgorganic-chemistry.org |

Malonic Ester Synthesis Analogs Employing Dibromomalonic Acid Esters

The malonic ester synthesis is a fundamental method for preparing substituted acetic acids and related compounds. It involves the alkylation of the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation wikipedia.orgmasterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.com. Dibromomalonic acid esters, such as diethyl dibromomalonate, can be considered analogs in this context. While dibromomalonic acid itself does not possess α-hydrogens to be deprotonated and alkylated in the classical sense, its esters can undergo reactions. The bromine atoms are good leaving groups, and the ester functionalities can be hydrolyzed and decarboxylated. The presence of bromine atoms can influence the reactivity, potentially acting as sites for nucleophilic substitution or participating in radical reactions. Dibromomalonic acid itself can undergo decarboxylation researchgate.net. The preparation of diethyl dibromomalonate typically involves the bromination of diethyl malonate orgsyn.orgchemicalbook.com. These dibrominated esters can serve as precursors where the bromine atoms are replaced by other nucleophiles or participate in further C-C bond-forming reactions, analogous to how alkyl halides are used in the standard malonic ester synthesis, but with the added functionality of the bromine atoms.

Table 2: Dibromomalonic Acid Derivatives in Malonic Ester Synthesis Analogs

| Reaction Type | Dibromomalonic Acid Derivative | Reactant Type (e.g., Nucleophile) | Reaction Conditions | Product (Example) | Yield | Citation |

| Malonic Ester Synthesis Analog (Alkylation) | Diethyl dibromomalonate | Nucleophile (e.g., R-Nu) | Base, followed by nucleophilic substitution at C-Br bond | Diethyl (substituted) bromomalonate or diethyl (substituted) malonate (general) | Varies | google.comorgsyn.orgsemanticscholar.org |

| Decarboxylation | Dibromomalonic acid | Heat | Thermal decomposition | CO2, dibromoacetic acid (transiently) | N/A | researchgate.net |

| Nucleophilic Substitution at C-Br | Diethyl dibromomalonate | Nucleophile (e.g., amines, thiols) | Various conditions depending on nucleophile | Diethyl (substituted) bromomalonate or diethyl malonate derivatives | Varies | google.com |

Compound List:

Dibromomalonic acid

Diethyl dibromomalonate

Diethyl 2-bromomalonate

Methylhydrazine

Diethyl 2-(2-methylhydrazono)malonate

α-Chloromalonate

Dihydrobenzofurans

Furan

Pyran

Indole derivatives

Aldehyde

Ketone

Piperidine

Pyridine

Amine

Thiol

Alcohol

Phenol

Cycloaddition Reactions Involving Dibromomalonic Acid Derived Intermediates

Dibromomalonic acid and its closely related derivatives, such as dibromomaleic anhydride (B1165640) (DBMA), serve as valuable precursors for intermediates engaged in cycloaddition reactions. DBMA, readily synthesized from dibromomaleic acid, is frequently employed in Diels-Alder [4+2] cycloadditions and other related reactions with various dienophiles and dipolarophiles psu.educaltech.edu. For instance, DBMA reacts with cyclopentadiene (B3395910) to form norbornene derivatives psu.edu, and with strained dienophiles to yield complex polycyclic structures . Dibromomaleic anhydride also participates in photochemical [4+2] cycloadditions, as seen in its reaction with dichloroethylene to produce dibromo-dichlorocyclobutane derivatives caltech.edu. Furthermore, dibromo-N-methylmaleimide, another derivative, acts as an acetylene (B1199291) equivalent in tandem [4+2] cycloaddition reactions, leading to the formation of janusene derivatives mdpi.com. The generation of carbenes or carbenoids from dibromomalonate esters, such as 2,2-dibromomalonate, can also lead to cyclopropanation reactions with alkenes, which are a form of cycloaddition researchgate.netresearchgate.net. These reactions highlight the utility of dibromomalonic acid derivatives in constructing intricate molecular architectures through concerted pericyclic processes.

Table 4.2.3.1: Cycloaddition Reactions Utilizing Dibromomalonic Acid Derivatives

| Dienophile/Dipolarophile | Dibrominated Reagent (Derived from Dibromomalonic Acid) | Reaction Type | Conditions | Product Type | Reference |

| Cyclopentadiene | Dibromomaleic anhydride | Diels-Alder [4+2] | Thermal | Norbornene derivatives | psu.edu |

| Strained Dienophiles | Dibromomaleic anhydride | [4+2] Cycloaddition | Thermal | Polycyclic structures | |

| Anthracene | Dibromo-N-methylmaleimide | Tandem [4+2] Cycloaddition | Microwave irradiation | Janusene derivatives | mdpi.com |

| Dichloroethylene | Dibromomaleic anhydride | Photochemical [4+2] Cycloaddition | Photolysis | Dibromo-dichlorocyclobutane derivatives | caltech.edu |

| Alkenes | 2,2-Dibromomalonate esters | Cyclopropanation | Photocatalytic reduction | Cyclopropanes | researchgate.netresearchgate.net |

Generation and Trapping of Highly Reactive Intermediates from Dibromomalonic Acid

Dibromomalonic acid and its ester derivatives are recognized for their capacity to generate highly reactive intermediates, primarily carbenes and carbenoids, which are crucial in various synthetic transformations. The presence of two alpha-bromine atoms facilitates pathways for the formation of these transient species. For instance, 2,2-dibromomalonate derivatives can undergo photocatalytic reductive processes, acting as carbene transfer reagents in cyclopropanation reactions with alkenes researchgate.netresearchgate.net. This transformation often proceeds through carbanion intermediates that subsequently eliminate bromide ions to yield carbenes. Dibromomalonic acid itself is known to undergo decarboxylation, a process that, by analogy with diiodomalonic acid, can lead to the release of carbon dioxide and potentially other reactive species nih.govresearchgate.net. While direct isolation of carbenes generated from dibromomalonic acid is challenging due to their extreme reactivity, their participation in reactions like cyclopropanation and their role in oscillating chemical reactions have been studied and modeled researchgate.netresearchgate.netlookchem.com.

Table 4.3.1: Reactive Intermediate Generation from Dibromomalonic Acid Derivatives

| Dibromomalonic Acid Derivative | Generation Method | Intermediate Type | Trapping Reaction / Application | Product Type | Reference |

| 2,2-Dibromomalonate esters | Photocatalytic reduction | Carbene/Carbenoid | Cyclopropanation with alkenes | Cyclopropanes | researchgate.netresearchgate.net |

| Dibromomalonic Acid | Decarboxylation (analogous to I₂MA) | Potential carbenoid/acetic acid derivatives | - | CO₂, Diiodoacetic acid (analogous) | nih.govresearchgate.net |

Development of Novel Reagents and Catalysts Derived from Dibromomalonic Acid

Dibromomalonic acid serves as a foundational building block for the development of specialized reagents, particularly in the field of bioconjugation and antibody modification. Dibromomaleic anhydride (DBMA), readily synthesized from dibromomaleic acid, is a key precursor for dibromopyridazinediones (diBrPDs) researchgate.netnih.gov. These diBrPDs are engineered as disulfide bridging reagents, enabling site-selective conjugation to antibodies. They react with cysteine residues on antibodies, and subsequent hydrolysis leads to the formation of stable maleamic acid linkages rsc.org. Optimized synthetic routes for diBrPDs, often involving the preformation of DBMA from dibromomaleic acid, have been developed to enhance reaction yields and conjugate homogeneity nih.gov. Similarly, dibromomaleimides (DBMs), also derived from dibromomaleic acid derivatives, have been employed in the creation of antibody-drug conjugates (ADCs), demonstrating improved in vivo efficacy compared to traditional maleimide-based conjugates rsc.org. While direct catalytic applications derived from dibromomalonic acid are less documented in the provided search results, its derivatives are established as potent and selective reagents for complex molecular assembly.

Table 4.4.1: Dibromomalonic Acid Derivatives as Advanced Reagents

| Dibromomalonic Acid Derivative | Derived Reagent Type | Primary Application | Key Feature/Benefit | Reference |

| Dibromomaleic Acid | Dibromomaleic Anhydride (DBMA) | Precursor for diBrPDs | Facilitates synthesis of disulfide bridging reagents | researchgate.netnih.gov |

| Dibromomaleic Anhydride | Dibromopyridazinediones (diBrPDs) | Antibody bioconjugation, site-selective modification | Accelerated post-conjugation hydrolysis, high homogeneity | researchgate.netrsc.org |

| Dibromomaleic Acid | Dibromomaleimides (DBMs) | Antibody-drug conjugates (ADCs) | Improved in vivo efficacy over classical maleimides | rsc.org |

Exploration of Dibromomalonic Acid as a Precursor for Functional Materials

Dibromomalonic acid and its ester derivatives are utilized as precursors in the synthesis of various functional materials, particularly in polymer science. Dimethyl dibromomalonate has been identified for its role in polymer production lookchem.com. Dibromomaleic anhydride (DBMA), derived from dibromomaleic acid, has been explored as an additive in polymer formulations to impart flame retardancy . The halogenated structure of DBMA contributes to flame resistance by promoting char formation during combustion, which acts as a protective barrier against heat and mass transfer . Furthermore, DBMA can be integrated into composite materials to enhance their fire resistance while preserving mechanical integrity . Dibromomaleic acid itself is recognized as a precursor for polymer synthesis scribd.com. The inherent reactivity of these dibrominated compounds allows for their incorporation into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength . These applications underscore the utility of dibromomalonic acid derivatives in developing advanced materials with tailored properties.

Table 4.5.1: Dibromomalonic Acid Derivatives in Functional Materials Synthesis

| Dibromomalonic Acid Derivative | Role/Application | Material Type | Key Property/Benefit | Reference |

| Dimethyl Dibromomalonate | Monomer/Additive | Polymers | Polymer production | lookchem.com |

| Dibromomaleic Anhydride (DBMA) | Additive | Polymers | Flame retardancy (char formation) | |

| Dibromomaleic Anhydride (DBMA) | Component | Composites | Improved flame resistance | |

| Dibromomaleic Acid | Precursor | Polymers | Polymer synthesis | scribd.com |

| Dibromomalonic Acid/Derivatives | Monomer/Modifier | Polymers | Enhanced thermal stability, mechanical strength |

Advanced Spectroscopic, Crystallographic, and Computational Investigations of Dibromomalonic Acid

High-Resolution Spectroscopic Methodologies for Structural and Dynamic Elucidation

Spectroscopic techniques are indispensable for identifying and characterizing chemical compounds by analyzing their interaction with electromagnetic radiation. For DBMA, these methods offer critical information about its molecular framework and dynamics.

Multinuclear NMR Spectroscopy: Advanced Techniques for Elucidating Connectivity, Conformation, and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules, providing detailed information about the connectivity and chemical environment of atomic nuclei libretexts.orgacdlabs.comarkat-usa.orgresearchgate.netpressbooks.pubnumberanalytics.com. For dibromomalonic acid (DBMA), both ¹H NMR and ¹³C NMR are vital.

¹H NMR Spectroscopy: This technique reveals the presence and environment of protons. DBMA possesses two types of protons: those of the carboxylic acid groups (-COOH) and the single methine proton (-CHBr₂). The carboxylic acid protons are typically observed as broad singlets at downfield chemical shifts (often 10-12 ppm) and are highly sensitive to solvent, concentration, and hydrogen bonding, often exhibiting exchange with deuterated solvents acdlabs.compressbooks.pub. The methine proton is expected to appear as a singlet, with its chemical shift influenced by the electron-withdrawing effects of the adjacent bromine atoms and carbonyl groups, likely falling in the 4.5-5.5 ppm range.

¹³C NMR Spectroscopy: This method provides information about the carbon backbone. DBMA would exhibit signals for its two carbonyl carbons (typically 160-180 ppm) and the central methine carbon bearing the two bromine atoms. The exact chemical shift of the methine carbon would be characteristic of its specific electronic environment.

Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), are invaluable for confirming structural assignments by establishing correlations between different nuclei, thereby elucidating complex connectivity and aiding in the identification of reaction intermediates or derivatives of DBMA arkat-usa.orgnumberanalytics.com.

Table 1: Expected ¹H NMR Chemical Shifts for Dibromomalonic Acid

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -COOH | 10-12 | Singlet (broad) | Highly dependent on solvent, concentration, and H-bonding. Can exchange with D₂O. |

| -CHBr₂ | 4.5-5.5 | Singlet | Influenced by electron-withdrawing Br atoms and carbonyl groups. |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman): Analysis of Characteristic Modes, Hydrogen Bonding, and Polymorphism

Infrared (IR) and Raman spectroscopy are complementary techniques that probe molecular vibrations, providing insights into functional groups, bonding, and solid-state characteristics such as polymorphism and hydrogen bonding americanpharmaceuticalreview.comspectroscopyonline.comlbt-scientific.comcoherent.comrsc.org. For DBMA, these spectroscopic methods would reveal characteristic vibrational signatures.

IR Spectroscopy: Expected to show strong absorption bands for the O-H stretching of the carboxylic acid groups (broad, 2500-3300 cm⁻¹) due to hydrogen bonding, and a prominent C=O stretching band (around 1700-1750 cm⁻¹) characteristic of carboxylic acids acdlabs.com. Bands associated with C-O stretching and C-Br stretching would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectra are sensitive to changes in molecular symmetry and intermolecular forces within the crystal lattice, making it particularly useful for differentiating polymorphs spectroscopyonline.comlbt-scientific.comcoherent.com. For DBMA, Raman spectroscopy would complement IR by detecting vibrations that are Raman-active, potentially revealing subtle differences in molecular packing and hydrogen bonding arrangements in different crystalline forms. The C-Br stretching modes would also be observable.

Differences in band positions, intensities, and shapes, especially in the fingerprint region (<1700 cm⁻¹), can serve as indicators of polymorphism or variations in intermolecular interactions, such as hydrogen bonding networks formed by the carboxylic acid groups americanpharmaceuticalreview.comspectroscopyonline.comlbt-scientific.com.

Table 2: Expected IR Absorption Bands for Dibromomalonic Acid

| Functional Group | Expected IR Band (cm⁻¹) | Intensity | Notes |

| O-H (acid) | 2500-3300 | Broad, strong | Due to hydrogen bonding. |

| C=O (carbonyl) | 1700-1750 | Strong | Characteristic of carboxylic acids. |

| C-O (acid) | 1200-1300 | Strong | Can be coupled with O-H bending. |

| C-Br | 500-700 | Medium | May vary significantly with molecular environment. |

Note: These are typical ranges for carboxylic acids and organobromine compounds. Specific assignments require experimental data.

Mass Spectrometry: Fragmentation Pathways, Isotopic Analysis, and Quantitative Analysis of Reaction Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, elemental composition, and structural features of compounds through the analysis of mass-to-charge ratios (m/z) of ions and their fragments nih.govnih.govthermofisher.combroadinstitute.orgrsc.org.

Molecular Weight and Isotopic Analysis: For dibromomalonic acid (DBMA), MS would provide its precise molecular mass, confirming its identity. The presence of two bromine atoms is a key feature for MS analysis due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in approximately a 1:1 ratio). This results in a characteristic isotopic pattern for the molecular ion cluster, typically appearing as a triplet of peaks with roughly equal intensity at M, M+2, and M+4 m/z values, corresponding to combinations of ⁷⁹Br and ⁸¹Br isotopes (e.g., ⁷⁹Br-⁷⁹Br, ⁷⁹Br-⁸¹Br, ⁸¹Br-⁸¹Br) nih.gov. This distinctive isotopic signature serves as a definitive identifier for compounds containing two bromine atoms.

Fragmentation Pathways: The fragmentation patterns observed in MS can provide further structural information. Characteristic fragments might arise from the loss of Br, HBr, CO₂, or other molecular fragments, offering clues about the molecule's structure and stability.

Quantitative Analysis: MS is extensively used for the quantitative analysis of analytes in complex mixtures, including reaction monitoring. By measuring the intensity of specific ions (e.g., the molecular ion or characteristic fragments), the concentration of DBMA or its transformation products can be accurately determined nih.govrsc.org. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for separating and quantifying DBMA in reaction mixtures.

Table 3: Expected Isotopic Pattern in Mass Spectrometry for Dibromomalonic Acid (C₃H₂Br₂O₄)

| Bromine Isotope Combination | Molecular Ion Mass (Da) | Relative Abundance (%) | Peak Designation |

| ⁷⁹Br, ⁷⁹Br | ~199.85 | ~25 | M |

| ⁷⁹Br, ⁸¹Br | ~201.85 | ~50 | M+2 |

| ⁸¹Br, ⁸¹Br | ~203.85 | ~25 | M+4 |

Note: The molecular formula C₃H₂Br₂O₄ yields a monoisotopic mass of approximately 201.84 Da. The relative abundances are approximate, reflecting the natural isotopic distribution of bromine.

X-ray Crystallography of Dibromomalonic Acid Derivatives and Co-crystals: Insights into Supramolecular Assembly and Solid-State Interactions

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement within a crystal numberanalytics.comd-nb.info. For dibromomalonic acid (DBMA) or its derivatives and co-crystals, single-crystal X-ray diffraction provides unambiguous structural data, including bond lengths, bond angles, and molecular conformations d-nb.infomdpi.com.

Computational Chemistry and Theoretical Modeling of Dibromomalonic Acid

Computational chemistry offers powerful theoretical tools to complement experimental observations, providing insights into molecular properties that are not directly accessible through spectroscopy or crystallography alone.

Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Acidity Predictions

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT), are essential for predicting and understanding the electronic structure, reactivity, and physicochemical properties of molecules like dibromomalonic acid (DBMA) mdpi.comrsc.orgscienceopen.comresearchgate.netnih.gov.

Electronic Structure: These calculations can determine molecular orbital energies, electron density distributions, and dipole moments, all of which influence a molecule's reactivity and its propensity for intermolecular interactions. For DBMA, these calculations can map the electron distribution, highlighting the electron-withdrawing nature of the bromine atoms and carbonyl groups.

Reactivity Descriptors: Quantum chemical methods can identify reactive sites within the DBMA molecule, predict transition states for chemical reactions, and map out potential reaction pathways. This is crucial for understanding how DBMA might behave in synthesis or degradation processes.

Acidity Predictions: The acidity of the carboxylic acid protons in DBMA is significantly enhanced by the presence of the two electron-withdrawing bromine atoms and the carbonyl groups. Quantum chemical calculations can accurately predict the pKa values of these protons by calculating the relative energies of the neutral acid and its conjugate base, providing a quantitative measure of this acidity enhancement rsc.orgscienceopen.comresearchgate.net. These calculations can also predict vibrational frequencies, which can be correlated with experimental IR and Raman spectra, aiding in spectral interpretation.

Compound Name List:

Dibromomalonic acid (DBMA)

Molecular Dynamics Simulations: Conformational Sampling, Solvent Effects, and Intermolecular Interactions

The analysis of MD trajectories can quantify the extent of solvent-solute interactions, providing insights into water displaceability and the formation of hydrogen bond networks, which are critical for understanding its behavior in aqueous environments nih.govmdpi.com. Furthermore, these simulations can characterize intermolecular interactions between dibromomalonic acid molecules themselves, such as potential aggregation or specific binding events, by analyzing radial distribution functions and interaction energies mdpi.comurjc.es. The accurate representation of solvent and intermolecular forces is paramount for obtaining reliable predictions of molecular behavior in condensed phases dovepress.commdpi.com.

Reaction Mechanism Predictions: Transition State Search, Energy Landscape Mapping, and Kinetic Modeling

Understanding the chemical transformations involving dibromomalonic acid necessitates detailed computational studies of its reaction mechanisms. Dibromomalonic acid is known to participate in reactions such as oxidations and decarboxylations, notably within the context of oscillating chemical reactions like the Belousov-Zhabotinsky (BZ) reaction umsystem.eduresearchgate.netresearchgate.net. Computational chemistry provides the tools to dissect these processes at an atomic level.

The identification of transition states (TS) is a cornerstone of reaction mechanism prediction. Techniques such as Density Functional Theory (DFT) are widely employed, utilizing algorithms like the Berny method or quadratic synchronous transit (QST) to locate these high-energy, short-lived intermediates uni-stuttgart.denih.govchemrxiv.orgresearchgate.net. The accuracy of a TS search relies heavily on providing a good initial guess for the molecular geometry and confirming the TS nature through frequency calculations, which should yield a single imaginary frequency corresponding to the reaction coordinate researchgate.net.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters of dibromomalonic acid, which can then be directly compared with experimental data for validation and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced computational techniques, including Density Functional Theory (DFT) coupled with methods like Gauge-Including Atomic Orbitals (GIAO), are employed to calculate NMR chemical shifts (¹H and ¹³C) glycoscience.rupdx.eduimist.malibretexts.org. These calculations predict the magnetic shielding experienced by atomic nuclei in different chemical environments. The accuracy of these predicted chemical shifts is typically assessed by comparing them to experimentally determined values, often quantified by metrics like root-mean-square deviation (RMSD) or correlation coefficients glycoscience.ruimist.ma. Such comparisons are crucial for confirming the proposed molecular structure and understanding the electronic environment of the atoms within dibromomalonic acid.

Infrared (IR) Spectroscopy: Similarly, DFT calculations can accurately predict the vibrational frequencies and intensities of dibromomalonic acid, generating a theoretical IR spectrum arxiv.orgmit.edunih.gov. These predicted spectra are then correlated with experimental IR measurements. Emerging machine learning (ML) protocols are also showing promise in predicting IR spectra with high accuracy, potentially surpassing traditional DFT methods in speed and precision arxiv.orgmit.eduuci.edu. The agreement between predicted and experimental spectroscopic data serves as a critical validation step, confirming the reliability of computational models in describing the molecular properties of dibromomalonic acid.

Advanced Analytical Methodologies for Research on Dibromomalonic Acid and Its Intermediates

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring